molecular formula C18H12Cl2N6OS B294657 [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether

[3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether

Cat. No. B294657
M. Wt: 431.3 g/mol
InChI Key: JYXDKVKLEHJIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. Inhibition of COX-2 activity leads to a reduction in inflammation. AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning. Inhibition of AChE activity leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
[3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been found to have anti-microbial properties, making it a potential candidate for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

The advantages of using [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of enzymes such as COX-2 and AChE. However, the limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether. These include further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve its yield and purity, and the identification of potential new therapeutic applications. Additionally, studies could be conducted to determine its potential use as a diagnostic tool for certain diseases.

Synthesis Methods

The synthesis of [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether involves a multi-step process. The first step involves the synthesis of 2,4-dichlorophenyl ether by reacting 2,4-dichlorophenol with potassium carbonate in the presence of dimethylformamide. The second step involves the synthesis of [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl by reacting 2-mercapto-5-(1H-benzimidazol-1-ylmethyl)-1,3,4-thiadiazole with 1,2,4-triazole-3-thiol in the presence of sodium hydroxide. The final step involves the coupling of the two compounds to form [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether.

Scientific Research Applications

[3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C18H12Cl2N6OS

Molecular Weight

431.3 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-[(2,4-dichlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12Cl2N6OS/c19-11-5-6-15(12(20)7-11)27-9-17-24-26-16(22-23-18(26)28-17)8-25-10-21-13-3-1-2-4-14(13)25/h1-7,10H,8-9H2

InChI Key

JYXDKVKLEHJIAW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)COC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)COC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.